molecular formula C14H25N3O2 B14783278 N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-cyclopropylacetamide

N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-cyclopropylacetamide

Cat. No.: B14783278
M. Wt: 267.37 g/mol
InChI Key: WLZQPEZVZSSWKH-UHFFFAOYSA-N
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Description

Chemical Structure and Properties N-[[1-(2-Aminopropanoyl)piperidin-2-yl]methyl]-N-cyclopropylacetamide (CAS: 1354026-99-5) is a synthetic acetamide derivative featuring a piperidine core substituted with a 2-aminopropanoyl group, a cyclopropylacetamide moiety, and a methyl bridge. The compound’s stereochemistry (e.g., the (S)-configuration of the 2-aminopropanoyl group) is critical for its biological interactions .

Properties

Molecular Formula

C14H25N3O2

Molecular Weight

267.37 g/mol

IUPAC Name

N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-cyclopropylacetamide

InChI

InChI=1S/C14H25N3O2/c1-10(15)14(19)16-8-4-3-5-13(16)9-17(11(2)18)12-6-7-12/h10,12-13H,3-9,15H2,1-2H3

InChI Key

WLZQPEZVZSSWKH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCCC1CN(C2CC2)C(=O)C)N

Origin of Product

United States

Preparation Methods

The synthesis of N-((1-((S)-2-Aminopropanoyl)piperidin-2-yl)methyl)-N-cyclopropylacetamide involves several steps. One common method includes the reaction of piperidine derivatives with appropriate acylating agents under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yields . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

N-((1-((S)-2-Aminopropanoyl)piperidin-2-yl)methyl)-N-cyclopropylacetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-((1-((S)-2-Aminopropanoyl)piperidin-2-yl)methyl)-N-cyclopropylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-((1-((S)-2-Aminopropanoyl)piperidin-2-yl)methyl)-N-cyclopropylacetamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular functions and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis highlights structural, pharmacological, and functional distinctions between the target compound and its analogs.

Structural Modifications

Compound Name (CAS) Key Structural Differences Implications
Target Compound (1354026-99-5) Piperidine ring, 2-aminopropanoyl, cyclopropylacetamide Balanced lipophilicity and stereoselectivity.
N-((1-(2-Aminoacetyl)piperidin-2-yl)methyl)-N-cyclopropylacetamide (1353981-89-1) 2-Aminoacetyl (shorter chain) vs. 2-aminopropanoyl Reduced steric bulk; altered receptor binding.
N-((1-((S)-2-Aminopropanoyl)pyrrolidin-2-yl)methyl)acetamide (1354029-00-7) Pyrrolidine (5-membered ring) vs. piperidine Increased ring strain; conformational changes.
2-Amino-N-((1-benzylpyrrolidin-2-yl)methyl)-N-cyclopropylacetamide (1353957-70-6) Benzyl group on pyrrolidine, 2-amino substituent Enhanced π-π interactions; higher molecular weight.
N-cyclopropyl-N-[1-(2-hydroxyethyl)-piperidin-2-ylmethyl]-acetamide (1353985-02-0) Hydroxyethyl substituent vs. aminopropanoyl Increased polarity; altered solubility.
N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide (1353988-66-5) Chloro-acetyl group vs. aminopropanoyl Higher reactivity; potential toxicity concerns.

Pharmacological and Functional Insights

  • Target Compound vs. Pyrrolidine Analogs : Replacing piperidine with pyrrolidine (e.g., 1354029-00-7) introduces conformational constraints due to the smaller ring size, which may reduce binding affinity to targets requiring a specific spatial arrangement .
  • Cyclopropyl vs. Benzyl Groups : The cyclopropyl moiety in the target compound (vs. benzyl in 1353957-70-6) reduces aromatic interactions but improves metabolic stability by resisting oxidative degradation .
  • Aminopropanoyl vs. Aminoacetyl: The longer 2-aminopropanoyl chain in the target compound (vs.
  • Hydroxyethyl and Chloro-acetyl Substitutions : Polar groups (e.g., hydroxyethyl in 1353985-02-0) increase solubility but may limit CNS penetration, while electrophilic substituents (e.g., chloro-acetyl in 1353988-66-5) raise safety concerns .

Biological Activity

N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-cyclopropylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine core substituted with an acetamide and cyclopropyl groups, which are critical for its biological activity. The structural formula can be represented as follows:

N 1 2 aminopropanoyl piperidin 2 yl methyl N cyclopropylacetamide\text{N 1 2 aminopropanoyl piperidin 2 yl methyl N cyclopropylacetamide}

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing pathways related to mood and anxiety.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes and proliferation.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a related piperidine derivative demonstrated dose-dependent inhibition of cancer cell proliferation in vitro, suggesting potential for development as an anticancer agent .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro assays revealed that derivatives with similar piperidine structures exhibited antibacterial and antifungal activities against various pathogens. The efficacy was linked to the presence of the piperidine moiety, which is known for enhancing membrane permeability in bacterial cells .

Case Study 1: Antitumor Efficacy

A study involving a series of piperidine derivatives, including this compound, showed that these compounds could significantly reduce tumor size in xenograft models. The mechanism was primarily attributed to apoptosis induction in cancer cells, highlighting the potential application in chemotherapy .

Case Study 2: Antimicrobial Activity Assessment

In another investigation, the antimicrobial efficacy of this compound was evaluated against a panel of bacterial strains. Results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent .

Research Findings Summary

Biological Activity Effect Mechanism
AntitumorSignificant reduction in tumor growthInduction of apoptosis
AntimicrobialEffective against various pathogensDisruption of cell membrane integrity

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